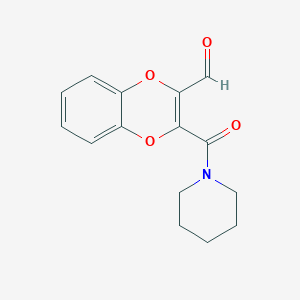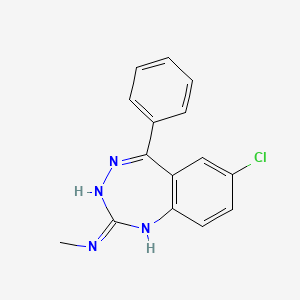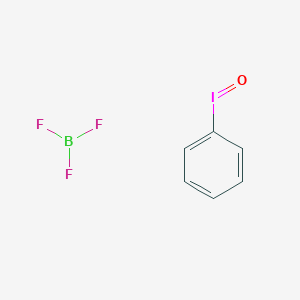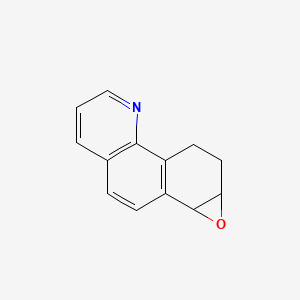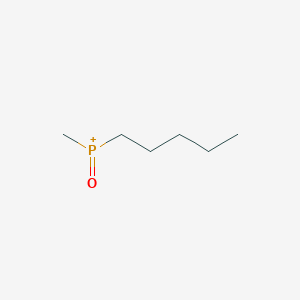
Methyl(oxo)pentylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(oxo)pentylphosphanium is an organophosphorus compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a phosphorus atom bonded to a methyl group and an oxo group, along with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(oxo)pentylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(oxo)pentylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines. These products have significant applications in organic synthesis and materials science .
Applications De Recherche Scientifique
Methyl(oxo)pentylphosphanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl(oxo)pentylphosphanium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with metal centers and the formation of reactive intermediates that drive the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl(oxo)pentylphosphanium include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and phosphine oxides .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. The presence of both an oxo group and a pentyl chain allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
Propriétés
| 112667-65-9 | |
Formule moléculaire |
C6H14OP+ |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
methyl-oxo-pentylphosphanium |
InChI |
InChI=1S/C6H14OP/c1-3-4-5-6-8(2)7/h3-6H2,1-2H3/q+1 |
Clé InChI |
ZEHSQHUUHWIZAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[P+](=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




